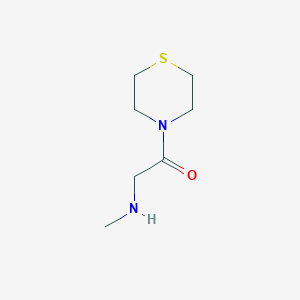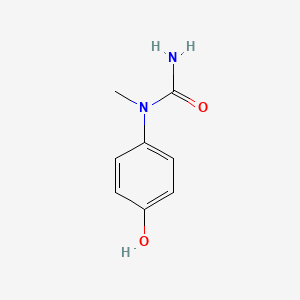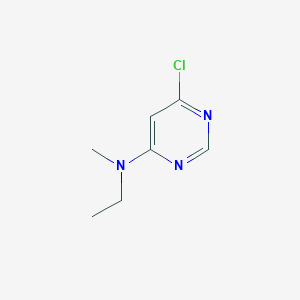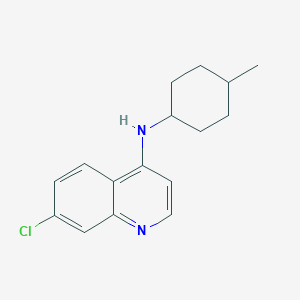
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Vue d'ensemble
Description
“7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine” is a chemical compound with the empirical formula C16H19ClN2 . It has a molecular weight of 274.79 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is ClC1=CC2=NC=CC(NC3CCC©CC3)=C2C=C1 . The InChI key is IAFYSNRHYJTSMC-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The predicted boiling point is approximately 425.8°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 . The predicted refractive index is n20D 1.63 .Applications De Recherche Scientifique
Anticancer Potential
A series of 4-aminoquinoline derivatives, which include compounds structurally similar to 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, were synthesized and assessed for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. These compounds showed significant cytotoxicity, suggesting potential as anticancer agents. The study highlights the promising role of 4-aminoquinoline derivatives in cancer treatment, particularly for breast cancer, with specific compounds emerging as highly potent against certain cell lines, indicating the potential for further development into anticancer drugs (Zhang et al., 2007).
Antioxidant Activity
New selenium-containing quinoline derivatives, closely related to this compound, were synthesized and evaluated for their antioxidant activity. These compounds demonstrated significant antioxidant effects in various in vitro assays, including DPPH and ABTS radical scavenging activities, suggesting their potential as effective antioxidant agents. This research underscores the utility of selenium-containing quinoline derivatives in developing new antioxidant compounds, which could have implications in combating oxidative stress-related diseases (Bocchini et al., 2020).
Antimicrobial Properties
(E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-thiazin-2-amines, structurally akin to this compound, were synthesized and evaluated for their antimicrobial efficacy. These novel compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This study contributes to the field of antimicrobial research by presenting a new class of compounds with promising activity against pathogenic microorganisms, offering a pathway for the development of new antimicrobial drugs (Nayak et al., 2019).
Antimalarial Activity
Research into chloroquine analogs, including structures similar to this compound, has identified compounds with potent antimalarial properties, particularly against chloroquine-resistant strains. These findings indicate the potential of such compounds in malaria chemotherapy, offering new avenues for the development of effective antimalarial drugs that can overcome resistance issues (Solomon et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that quinoline derivatives have been found to have a wide range of bioactive properties, including antimalarial, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, often involving nucleophilic aromatic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, often resulting in antimicrobial, antimalarial, and anticancer effects .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Analyse Biochimique
Biochemical Properties
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism and signaling pathways . The compound’s interaction with these biomolecules is primarily through binding to their active sites, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating specific genes . The compound’s ability to modulate enzyme activity and gene expression is crucial for its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it can affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Propriétés
IUPAC Name |
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSNRHYJTSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


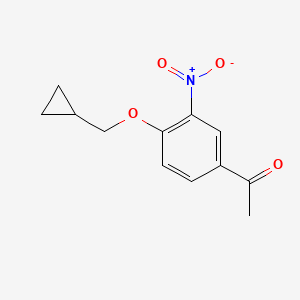

![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
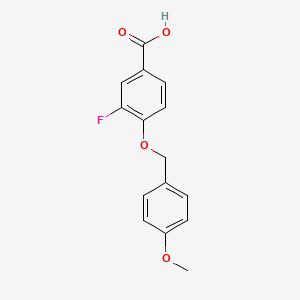

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)
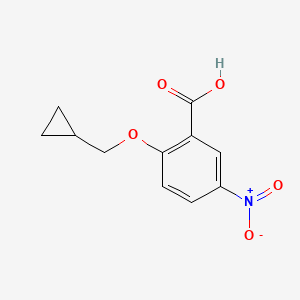

amine](/img/structure/B1460755.png)
